molecular formula C16H20FN3O3S B133833 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol CAS No. 147118-36-3

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol

Cat. No. B133833
M. Wt: 353.4 g/mol
InChI Key: MSDYDUNHTAYBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide , has a molecular weight of 353.42 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the preparation of alkyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl (methylsulfony)amino]-pyrimidine-5-carboxylate and its subsequent conversion to N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl pyrimidin-2-yl]-N-methylmethanesulfonamide . This compound is a key intermediate in the synthesis of rosuvastatin .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-8,10,21H,9H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .

Scientific Research Applications

Quality Control in Pharmaceutical Manufacturing

A study by Yan Li-li (2011) focused on establishing a method for content determination of Rosuvastatin intermediate VI, which includes 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol. This method is pivotal in ensuring the quality of the intermediate used in Rosuvastatin production, a drug used to treat high cholesterol and related conditions (Yan Li-li, 2011).

Synthesis of Novel Pyrazoles

P. Thangarasu, A. Manikandan, and S. Thamaraiselvi (2019) explored the synthesis of novel pyrazoles using 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine derivatives. Their research aimed at discovering new drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Efficient Synthesis of Rosuvastatin Precursors

Damjan Šterk, Zdenko Časar, M. Jukič, and J. Košmrlj (2012) reported a highly efficient synthesis approach for key pyrimidine precursors used in Rosuvastatin synthesis. Their method offers a superior alternative to existing methodologies due to its avoidance of metal catalysis and cryogenic conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).

Determination of Residual Organic Solvents

Xun Xin-Jun (2010) developed a gas chromatography method to determine the content of residual organic solvents in 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino] pyrimidine-5-yl-methanol. This research is crucial for ensuring the purity and safety of pharmaceutical intermediates (Xin-Jun, 2010).

Crystal Structure Analysis

Gihaeng Kang, Jineun Kim, Hyunjin Park, and Tae Ho Kim (2015) analyzed the crystal structure of a pyrimidine fungicide, which helps in understanding the molecular interactions and stability of similar compounds (Kang, Kim, Park, & Kim, 2015).

Interaction Studies with Glycine Esters

H. Zinchenko, L. Muzychka, I. I. Biletskiy, and O. B. Smolii (2018) studied the interaction of a dichloropyrimidine derivative with glycine esters, contributing to the understanding of pyrimidine reactivity and potential applications in synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Nonaqueous Capillary Electrophoresis

Lei Ye, Yifei Huang, Jian Li, Guangya Xiang, and Li Xu (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including pyrimidine derivatives. This method is useful for quality control in pharmaceutical manufacturing (Ye, Huang, Li, Xiang, & Xu, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-8,10,21H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYDUNHTAYBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431324
Record name N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol

CAS RN

147118-36-3
Record name N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147118-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2-(N-methyl-N-methanesulfonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-carboxylic acid (100.0 g) and toluene (500.0 mL) were added to a reactor under nitrogen atmosphere. The reaction mixture was cooled to −78° C. A solution of diisobutylaluminium hydride in toluene (1.5 M, 200.0 mL) was slowly added thereto. The temperature of the reaction mixture was adjusted to 0° C. The reaction mixture was stirred for over 1 hour and then water (500.0 mL) was added thereto. The separated organic layer was sequentially washed with 1N hydrochloric acid solution (500.0 mL), 5% sodium bicarbonate solution (500.0 mL), and then water (500.0 mL), and then concentrated under reduced pressure. n-Hexane (300.0 mL) was added to the resulting residue under stirring. The resulting suspension was filtered under reduced pressure, and then dried to obtain N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide as a white solid (72.3 g, yield 81%).
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(4-(4-fluorophenyl)-5-methyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (112.5 mg, 0.33 mmol, 1 equiv.) and N-bromosuccinimide (NBS) (118.7 mg, 0.66 mmol, 2 equiv.) were dissolved in 2 mL of acetonitrile. The mixture was irradiated with light of a wavelength A=310 nm for 4 hours at ambient temperature (about 20° C.). The obtained yellow solution was diluted with 1 mL of acetonitrile. After 2 mL of saturated NaHCO3 solution was added, the obtained mixture was further stirred under reflux for 4 hours. Then the mixture was cooled to room temperature, water (10 mL) was added and the mixture was extracted with CH2Cl2 (3×10 mL). The combined organic phases were washed with 10 mL of brine, and the obtained solution was dried with Na2SO4. Solvent was removed under the reduced pressure to give 110.8 mg (95%) of crude N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (III) which contained 77% of N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (III) as determined by 1H-NMR integral. This product can be further purified by crystallization from MTBE/hexane mixture to afford pure material (HPLC area %=99.6) with Tm=140-141° C.
Quantity
118.7 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Reactant of Route 2
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Reactant of Route 3
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Reactant of Route 4
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol

Citations

For This Compound
1
Citations
JE Steves - 2015 - search.proquest.com
Aerobic alcohol oxidation reactions are attractive and have broad potential utility, but they are seldom used in bench-scale and industrial chemistry due to limited reaction scope and/or …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.